

# AZA1 compared to standard-of-care drug X

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZA1

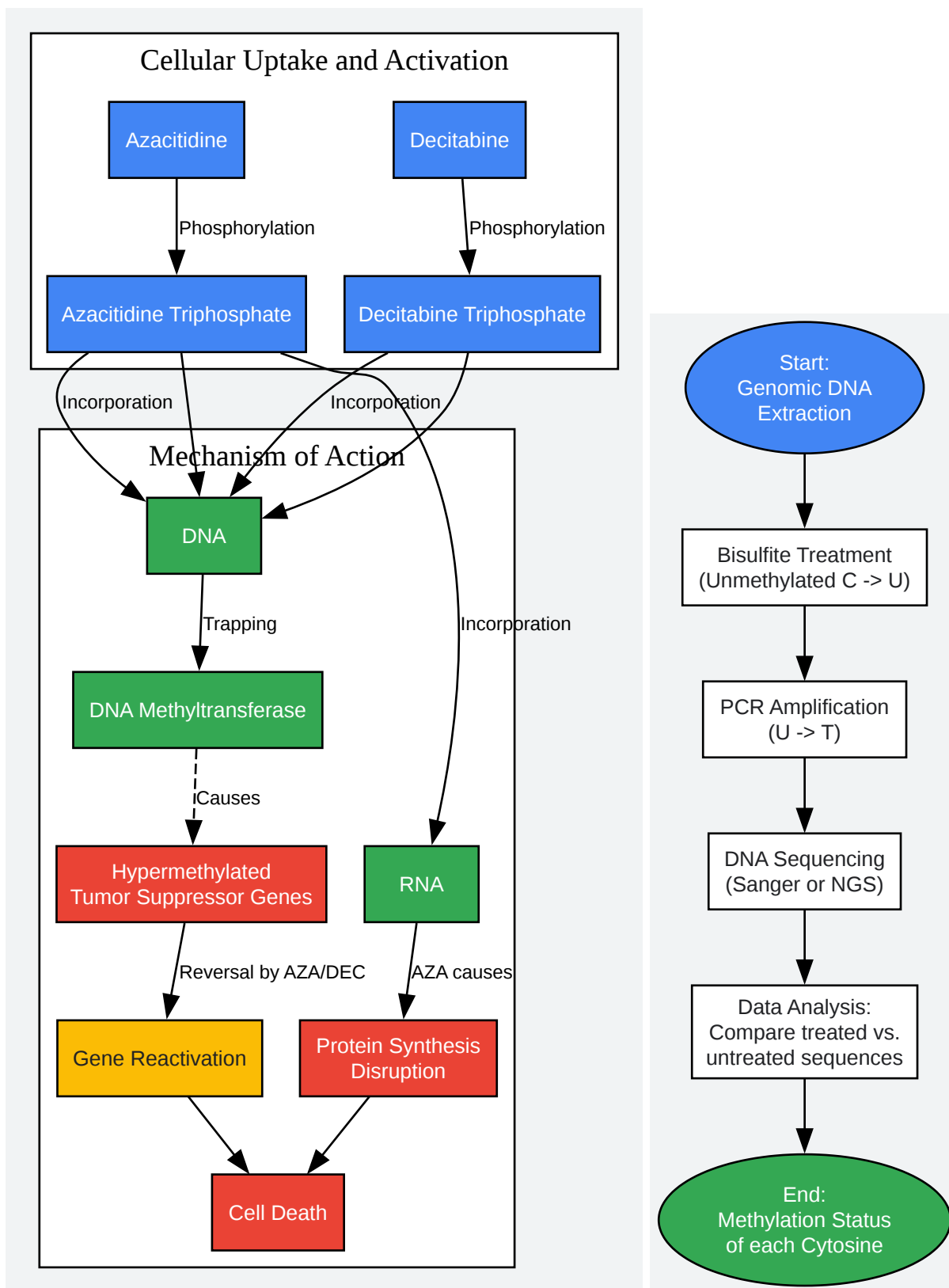
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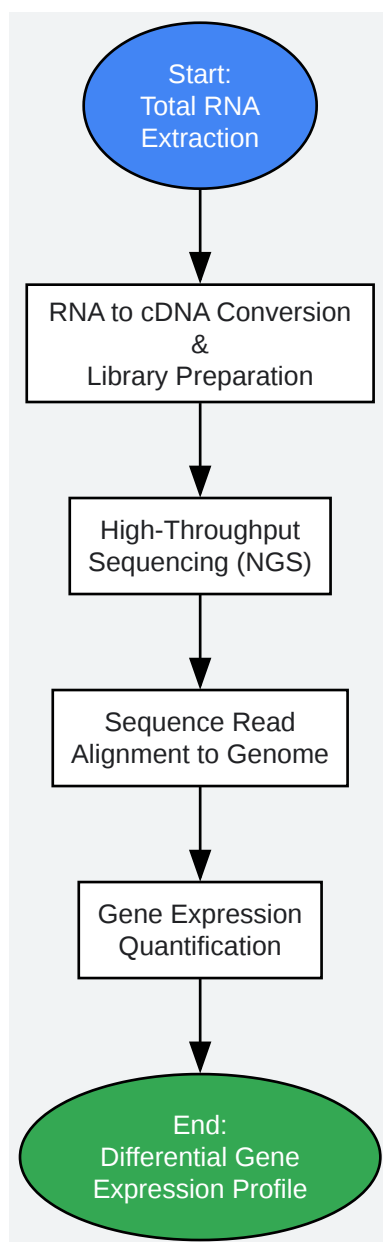
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## Introduction and Mechanism of Action

Both Azacitidine and Decitabine are hypomethylating agents (HMAs) and are considered standards of care for patients with MDS. They are nucleoside analogs of cytidine that, upon incorporation into DNA, inhibit DNA methyltransferases (DNMTs). This inhibition leads to DNA hypomethylation, which is thought to reactivate aberrantly silenced tumor suppressor genes, and exert direct cytotoxicity on abnormal hematopoietic cells in the bone marrow.

While both drugs share a primary mechanism of action, there are subtle differences. Azacitidine can be incorporated into both RNA and DNA, which may contribute to its efficacy through disruption of protein synthesis. Decitabine is incorporated solely into DNA. These differences may underlie the observed variations in their clinical activity and toxicity profiles.





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- To cite this document: BenchChem. [AZA1 compared to standard-of-care drug X]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665900#aza1-compared-to-standard-of-care-drug-x\]](https://www.benchchem.com/product/b1665900#aza1-compared-to-standard-of-care-drug-x)

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